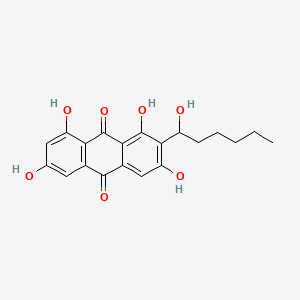
1,3,6,8-Tetrahydroxy-2-(1-hydroxyhexyl)anthraquinone
Übersicht
Beschreibung
Averantin is a tetrahydroxyanthraquinone that is 1,3,6,8-tetrahydroxy-9,10-anthraquinone bearing a 1-hydroxyhexyl substituent at position 2. It has a role as a fungal metabolite. It is a polyketide and a tetrahydroxyanthraquinone.
1,3,6,8-Tetrahydroxy-2-(1-hydroxyhexyl)anthraquinone is a natural product found in Aspergillus versicolor and Aspergillus parasiticus with data available.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity : Synthesized anthraquinone derivatives have shown antibacterial properties against various pathogenic bacteria, suggesting potential in developing antibacterial agents (Nurbayti, Mujahidin, & Syah, 2022).
Mitochondrial Oxidative Phosphorylation : Certain anthraquinone derivatives have an uncoupling effect on mitochondrial oxidative phosphorylation in rat liver mitochondria, indicating possible applications in metabolic studies and therapeutic interventions (Betina & Kǔzela, 1987).
Antiviral Properties : Some anthraquinone compounds have shown inhibitory effects on virus replication, including Coxsackie virus B3 and influenza virus, highlighting their potential as antiviral agents (Zhao et al., 2015).
Anti-HIV Activity : Research has found that certain anthraquinones inhibit HIV-1 reverse transcriptase, making them candidates for anti-HIV drug development (Schinazi et al., 1990).
Antidiabetic Applications : Anthraquinone derivatives like Emodin have shown antidiabetic activities, potentially improving glucose control and insulin sensitivity, suggesting their application in diabetes management (Martorell et al., 2021).
Inhibition of Human Leukocyte Elastase : Some anthraquinone analogues act as inhibitors of human leukocyte elastase and cathepsin G, enzymes involved in diseases like pulmonary emphysema and rheumatoid arthritis, showing their therapeutic potential in these conditions (Zembower et al., 1992).
Wound Healing : Emodin, an anthraquinone derivative, has been shown to enhance cutaneous wound healing in rats, indicating its use in dermatological treatments (Tang et al., 2007).
DNA Interaction Studies : Anthraquinone derivatives have been studied for their interactions with DNA, providing insights into their potential applications in cancer treatment and molecular biology (Yang et al., 2015).
Spectroscopic Studies : Studies have been conducted on the UV spectra of anthraquinones like 1,8-hydroxy anthraquinone, contributing to our understanding of their photophysical properties and potential applications in material science (Yong-chun, 2008).
Anticancer Research : Various anthraquinone derivatives have been explored for their anticancer properties, including their interactions with DNA and the formation of superoxides, providing a basis for developing novel anticancer therapies (Ishmael & Adelsteinsson, 2014).
Eigenschaften
IUPAC Name |
1,3,6,8-tetrahydroxy-2-(1-hydroxyhexyl)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-2-3-4-5-12(22)17-14(24)8-11-16(20(17)27)19(26)15-10(18(11)25)6-9(21)7-13(15)23/h6-8,12,21-24,27H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPOPPKSQRZUTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973614 | |
| Record name | 1,3,6,8-Tetrahydroxy-2-(1-hydroxyhexyl)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6,8-Tetrahydroxy-2-(1-hydroxyhexyl)anthraquinone | |
CAS RN |
5803-62-3 | |
| Record name | 1,3,6,8-Tetrahydroxy-2-(1-hydroxyhexyl)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




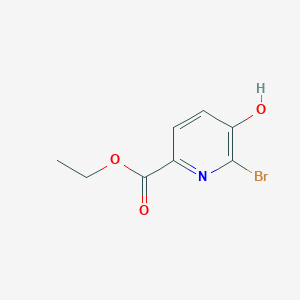


![6-Bromothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B8013762.png)
![(2E)-3-[(benzyloxy)amino]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B8013792.png)
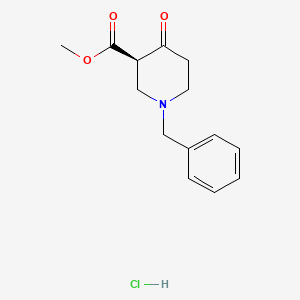

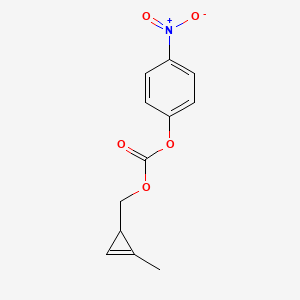
![(S)-4-[4-(Boc-amino)butyl]oxazolidine-2,5-dione](/img/structure/B8013824.png)

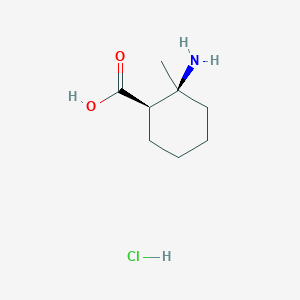
![(1R,2R,3S,5R)-2-Amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B8013833.png)
![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}adamantane-1-carboxamide](/img/structure/B8013835.png)